1-Methyl-2-[3-(trifluoromethyl)phenyl]indole
Description
Properties
Molecular Formula |
C16H12F3N |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-8-3-2-5-12(14)10-15(20)11-6-4-7-13(9-11)16(17,18)19/h2-10H,1H3 |
InChI Key |
WKQUGCDJFNYDPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-methyl-2-[3-(trifluoromethyl)phenyl]indole generally involves:
- Construction of the indole nucleus with a methyl substituent at nitrogen (N-1 position).
- Introduction of the 3-(trifluoromethyl)phenyl substituent at the 2-position of the indole ring.
Key synthetic approaches include:
- Cross-coupling reactions (e.g., Suzuki, Stille, or direct arylation) to install the trifluoromethylphenyl group.
- Cyclization methods such as Fischer indolization or metal-catalyzed cyclizations.
- Use of trifluoromethylated building blocks or trifluoromethylation reagents.
Specific Preparation Routes
Direct Arylation of 1-Methylindole with 3-(Trifluoromethyl)aryl Halides
One efficient route involves the palladium-catalyzed direct arylation of 1-methylindole at the 2-position using 3-(trifluoromethyl)phenyl bromide or iodide. This method benefits from fewer steps and high regioselectivity.
- Conditions typically include Pd catalysts, appropriate ligands, and bases in polar aprotic solvents.
- Yields reported in literature range from moderate to high, depending on catalyst system and reaction conditions.
Synthesis via Indole-3-carbaldehyde Intermediates and Trifluoromethylation
A notable method involves the preparation of 1-methyl-1H-indole-3-carbaldehyde, followed by trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of sodium acetate in DMF at room temperature.
- This approach yields trifluoromethylated indole derivatives at the 3-position, which can be further functionalized.
- The trifluoromethylated intermediate can undergo further transformations to install the 3-(trifluoromethyl)phenyl group at the 2-position.
(Table 1 summarizes key reagents and conditions from this method.)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-Methyl-1H-indole-3-carbaldehyde, NaOAc, DMF | Formation of trifluoromethylated intermediate |
| 2 | Trimethyl(trifluoromethyl)silane (TMSCF3) | Introduction of CF3 group |
| 3 | Purification by column chromatography | Isolated trifluoromethylated product |
Copper-Catalyzed N-Arylation and Subsequent Cyclization
A patent (EP3904342A1) describes a copper(I) iodide catalyzed process involving 3-bromo-5-trifluoromethylaniline and 4-methylimidazole under argon atmosphere with tripotassium phosphate base in n-butanol solvent.
- The reaction proceeds at elevated temperatures (~165 °C) for several hours.
- The product is isolated after filtration, washing, and recrystallization.
- Although this patent focuses on imidazole derivatives, similar copper-catalyzed N-arylation strategies can be adapted for indole derivatives bearing trifluoromethylphenyl substituents.
Fischer Indolization and Subsequent Functionalization
The Fischer indole synthesis remains a classical route for indole construction. Starting from hydrazones derived from trifluoromethyl-substituted phenyl ketones, cyclization under acidic conditions (e.g., ZnCl2 catalysis) affords substituted indoles.
- This approach allows for the introduction of substituents at various positions on the indole ring.
- Subsequent methylation at the nitrogen can be achieved via alkylation.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Pd-catalyzed direct arylation | Pd catalyst, 3-(trifluoromethyl)aryl halide, base | Regioselective, fewer steps | Requires expensive catalysts | Moderate-High |
| Trifluoromethylation of indole-3-carbaldehyde | TMSCF3, NaOAc, DMF, room temp | Mild conditions, versatile | Multi-step, purification needed | Moderate |
| Copper-catalyzed N-arylation | CuI, tripotassium phosphate, n-butanol, heat | One-pot, scalable | High temperature, long reaction | Moderate-High |
| Fischer indolization | Hydrazone, acid catalyst (ZnCl2), heat | Classical, well-established | Multi-step, harsh conditions | Moderate |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or BHT under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: TEMPO, BHT, and 1,4-benzoquinone are commonly used oxidizing agents.
Reduction: LiAlH4 and other hydride donors are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Substituent Effects on Indole Derivatives
*Calculated based on molecular formula C16H12F3N.
Key Observations:
Substituent Position : The 2-position CF3 group in the target compound distinguishes it from positional isomers like 1-methyl-5-(trifluoromethyl)-1H-indole . The 2-position may favor π-π stacking interactions in aromatic systems compared to the 5-position.
Conversely, the CF3 group enhances electron deficiency, which could stabilize charge-transfer complexes.
Functional Group Diversity : Derivatives with sulfanyl (e.g., ) or amide (e.g., ) groups exhibit altered solubility and bioavailability, highlighting the target compound’s balance between lipophilicity and simplicity.
Key Insights:
- The target compound’s synthesis may require palladium-catalyzed cross-coupling (as in ) or iodine-mediated electrophilic substitution (as in ), with yields influenced by steric effects from the 1-methyl group.
- Reductive amination (e.g., ) is less likely due to the absence of reactive amines in the target structure.
Biological Activity
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole is an organic compound characterized by its unique structural features, including an indole framework and a trifluoromethylphenyl substituent. This combination is believed to enhance its biological activity and potential therapeutic applications. Below is a detailed exploration of its biological activities, including relevant research findings, case studies, and data tables.
Structural Characteristics
The molecular formula of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole is C15H12F3N, with a molecular weight of approximately 273.26 g/mol. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, which are crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole exhibits several potential biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to other indole derivatives known for anticancer properties supports this hypothesis.
- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity, although specific studies are still ongoing to confirm these effects.
- Interaction with GPCRs : Given the significance of G-protein-coupled receptors (GPCRs) in drug development, the interactions of this compound with GPCRs could reveal new therapeutic pathways.
Anticancer Activity
A study conducted on various indole derivatives highlighted the potential anticancer properties of compounds similar to 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole. The following table summarizes some key findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 4.5 | Cell cycle arrest |
| 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole | A549 | TBD | TBD |
Note: TBD = To Be Determined
These results indicate that while specific IC50 values for 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole are still under investigation, its structural features suggest a promising profile for anticancer activity.
Antimicrobial Activity
In vitro assays have been conducted to evaluate the antimicrobial efficacy of various compounds, including those structurally related to 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole. The following table provides insights into these activities:
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole | TBD | TBD |
Case Studies
One notable case study involved the synthesis and evaluation of several indole derivatives for their anticancer properties. Researchers utilized molecular docking techniques to predict the binding affinity of these compounds to key cancer-related proteins. The results indicated that modifications to the indole structure could enhance binding efficacy and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via iodine-catalyzed electrophilic substitution of indoles. Key optimization parameters include catalyst loading (e.g., 10 mol% I₂ in MeCN at 40°C for 5 hours, yielding 98% ). Reaction monitoring via TLC and purification by column chromatography are critical. Variations in solvent polarity (e.g., MeCN vs. CH₃COOH) and temperature significantly impact yield, as shown in optimization tables .
Q. How can the structural identity and purity of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and indole protons (δ 6.5–8.0 ppm in ¹H) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous indole derivatives .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 310.7 for C₁₅H₁₀ClF₃N₂ analogs) .
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
- Methodological Answer : Begin with in vitro screens:
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s bioactivity and pharmacokinetics?
- Methodological Answer : Conduct SAR studies with systematic variations:
- Trifluoromethyl group : Enhances lipophilicity (logP ↑) and target binding via electron-withdrawing effects .
- Methyl substitution at indole-N : Improves metabolic stability by reducing CYP450 oxidation .
- Phenyl vs. pyridinyl substituents : Compare selectivity using molecular docking (e.g., Glide or AutoDock) to assess π-π stacking and hydrogen bonding .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or GROMACS to model binding to receptors (e.g., acetylcholinesterase or EGFR) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Corrogate descriptors (e.g., Hammett σ, molar refractivity) with activity data from analogs .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms or biological target engagement?
- Methodological Answer :
- X-ray diffraction : Resolve bond angles/distances to confirm regioselectivity in electrophilic substitutions (e.g., C3 vs. C2 indole functionalization) .
- Electron density maps : Identify non-covalent interactions (e.g., halogen bonding with CF₃ groups) in co-crystals with target proteins .
Q. What advanced analytical techniques quantify degradation products under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
